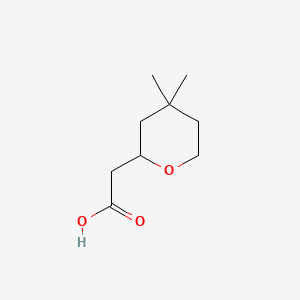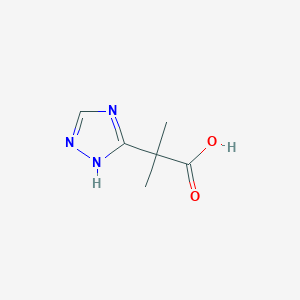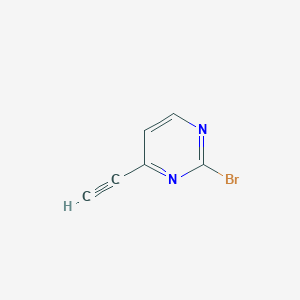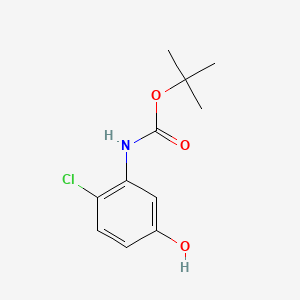
2-(4,4-Dimethyloxan-2-yl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dimethyloxan-2-yl)acetic acid is an organic compound with the molecular formula C9H16O3. It is also known by its IUPAC name, 2-(4,4-dimethyltetrahydro-2H-pyran-2-yl)acetic acid. This compound is characterized by the presence of a tetrahydropyran ring substituted with two methyl groups and an acetic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyloxan-2-yl)acetic acid typically involves the reaction of 4,4-dimethyltetrahydropyran with acetic acid derivatives under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the acetic acid moiety. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of 2-(4,4-Dimethyloxan-2-yl)acetic acid is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dimethyloxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetic acid moiety to alcohols.
Substitution: The tetrahydropyran ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
2-(4,4-Dimethyloxan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyran ring provides structural stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,4-Dimethyloxan-2-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(4,4-Dimethyloxan-2-yl)butanoic acid: Contains a butanoic acid moiety.
2-(4,4-Dimethyloxan-2-yl)pentanoic acid: Features a pentanoic acid moiety.
Uniqueness
2-(4,4-Dimethyloxan-2-yl)acetic acid is unique due to its specific combination of the tetrahydropyran ring and acetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
2-(4,4-dimethyloxan-2-yl)acetic acid |
InChI |
InChI=1S/C9H16O3/c1-9(2)3-4-12-7(6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
WCWRHTUYUVPENS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC(C1)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)

![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)

![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)

![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)



